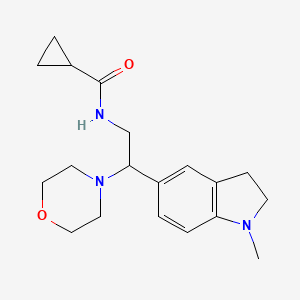
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopropanecarboxamide” is a complex organic compound. It contains an indoline group, which is a common structure in many bioactive compounds . The compound also includes a morpholino group and a cyclopropane carboxamide group.
Molecular Structure Analysis
The indoline group in the compound is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. This structure is aromatic due to the delocalization of π-electrons .
Chemical Reactions Analysis
Indoline derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of the aromatic ring . The specific reactions that “N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopropanecarboxamide” might undergo would depend on the conditions and reagents used.
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Indoline derivatives are typically crystalline and colorless .
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopropanecarboxamide and related compounds have been synthesized and evaluated for their antitumor activities. For instance, the compound 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide was synthesized through the condensation of specific acid with 4-morpholino-1H-indazol-3-amine. This synthesis route involved amination and cyclization steps, leading to a compound that exhibited significant inhibitory activity against certain cancer cell lines (Lu et al., 2021).
Enzyme Inhibition and Therapeutic Potential Derivatives of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopropanecarboxamide have been explored for their potential as enzyme inhibitors and therapeutic agents. Bromophenol derivatives with cyclopropyl moiety, including those related to N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopropanecarboxamide, have shown effective inhibition of cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase. These inhibitors could potentially be used in treating diseases like Alzheimer's disease, Parkinson's disease, and ataxia (Boztaş et al., 2019).
Synthesis of Novel Derivatives for Antimicrobial Activity Novel derivatives of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopropanecarboxamide have been synthesized and shown to possess significant antimicrobial activity. These compounds have been tested against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, demonstrating their potential as antimicrobial agents. Among these derivatives, morpholine substituted dihydropyrimidone carboxamide was identified as a particularly potent anti-bacterial agent (Devarasetty et al., 2019).
Mecanismo De Acción
Mode of Action
The mode of action of “N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopropanecarboxamide” would depend on its specific targets. For example, some indolin-2-one derivatives are designed as acetylcholine esterase (AChE) inhibitors .
Biochemical Pathways
The affected pathways would also depend on the specific targets of “N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopropanecarboxamide”. If it acts as an AChE inhibitor, it could affect the cholinergic pathway .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-21-7-6-16-12-15(4-5-17(16)21)18(22-8-10-24-11-9-22)13-20-19(23)14-2-3-14/h4-5,12,14,18H,2-3,6-11,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFIZKMVHNWXGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3CC3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

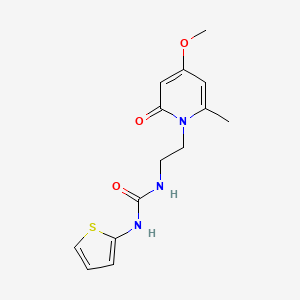
![3-[(benzenesulfonyl)methyl]-N-(prop-2-yn-1-yl)aniline](/img/structure/B2690964.png)

![N-{3-[5-(3-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2690966.png)
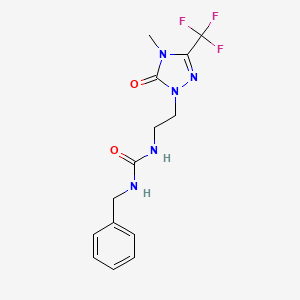
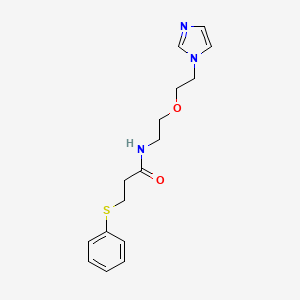
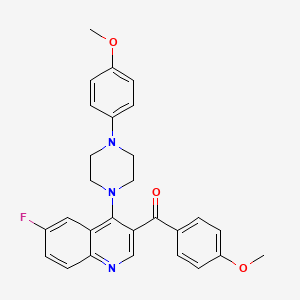

![(11Z)-11-[(2,5-dimethoxyphenyl)imino]-N-(4-fluorophenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2690976.png)
![7-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2690978.png)
![[2-(3,3,3-Trifluoropropoxy)phenyl]methanol](/img/structure/B2690980.png)
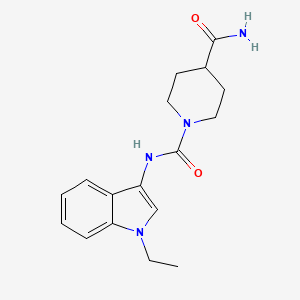
![Methyl 4-[5-(2-chlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2690985.png)
![2-[4-(N-methylthiophene-2-sulfonamido)phenoxy]acetic acid](/img/structure/B2690986.png)